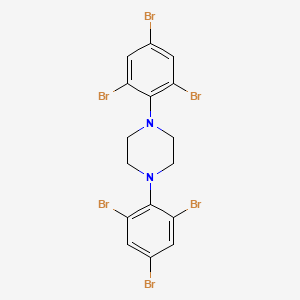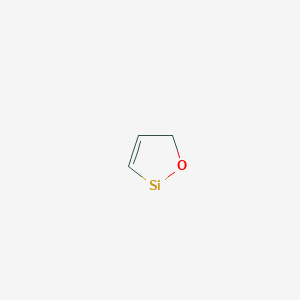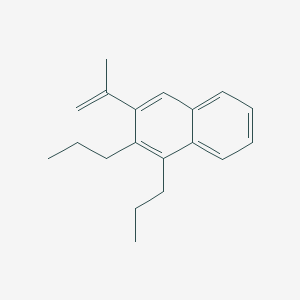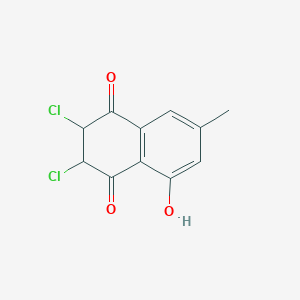
2,3-Dichloro-5-hydroxy-7-methyl-2,3-dihydronaphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichloro-5-hydroxy-7-methyl-2,3-dihydronaphthalene-1,4-dione is a chemical compound with a complex structure that includes multiple functional groups. This compound is part of the naphthoquinone family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5-hydroxy-7-methyl-2,3-dihydronaphthalene-1,4-dione typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the chlorination of a naphthalene derivative, followed by hydroxylation and methylation under controlled conditions. Specific reagents and catalysts, such as chlorinating agents and hydroxylating agents, are used to achieve the desired substitutions on the naphthalene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dichloro-5-hydroxy-7-methyl-2,3-dihydronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace halogen atoms under basic conditions.
Major Products
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which have applications in dye synthesis and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
2,3-Dichloro-5-hydroxy-7-methyl-2,3-dihydronaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives are explored for their therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 2,3-Dichloro-5-hydroxy-7-methyl-2,3-dihydronaphthalene-1,4-dione involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can interact with biological molecules, leading to oxidative stress and cell damage. The compound may also inhibit specific enzymes by binding to their active sites, disrupting normal cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its strong oxidizing properties and used in organic synthesis.
Plumbagin (5-hydroxy-2-methyl-naphthalene-1,4-dione): A natural compound with similar structural features and biological activities.
Uniqueness
2,3-Dichloro-5-hydroxy-7-methyl-2,3-dihydronaphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichloro and hydroxy groups make it a versatile intermediate for further chemical modifications, enhancing its utility in various applications.
Eigenschaften
CAS-Nummer |
62993-95-7 |
|---|---|
Molekularformel |
C11H8Cl2O3 |
Molekulargewicht |
259.08 g/mol |
IUPAC-Name |
2,3-dichloro-5-hydroxy-7-methyl-2,3-dihydronaphthalene-1,4-dione |
InChI |
InChI=1S/C11H8Cl2O3/c1-4-2-5-7(6(14)3-4)11(16)9(13)8(12)10(5)15/h2-3,8-9,14H,1H3 |
InChI-Schlüssel |
BIAHJWBSUAHGNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C(C(C2=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


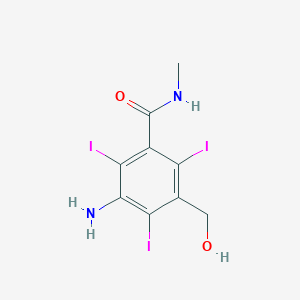


![3-Methyl-1-[2-methyl-5-(propan-2-yl)phenyl]butan-1-one](/img/structure/B14508489.png)
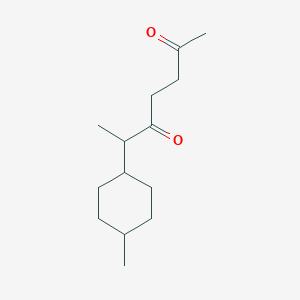
![12-Methylbicyclo[9.3.1]pentadec-11-ene-6,15-dione](/img/structure/B14508504.png)
![Silane, [[1-(ethylthio)-2-methyl-1-propenyl]oxy]trimethyl-](/img/structure/B14508507.png)
![Methyl(phenyl)[3-(trimethylgermyl)propyl]phosphane](/img/structure/B14508514.png)
![Formaldehyde;2-[(2-methylphenoxy)methyl]oxirane](/img/structure/B14508521.png)
![5-Methoxy-2,4-diphenylpyrimido[5,4-C]quinoline](/img/structure/B14508527.png)

